molecular formula C7H13BrOS B8158088 S-(5-Bromopentyl)ethanethioate

S-(5-Bromopentyl)ethanethioate

Cat. No.: B8158088
M. Wt: 225.15 g/mol
InChI Key: SUCUQNYTWCKUTM-UHFFFAOYSA-N
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Description

S-(5-Bromopentyl)ethanethioate is a bifunctional compound of significant interest in advanced materials science and organic synthesis. Its molecular structure incorporates two distinct reactive sites: a thioester group and a terminal bromine on a pentyl chain . This configuration classifies it as a valuable heterobifunctional precursor or linker. The primary research value of this compound lies in its application in surface chemistry, particularly for creating self-assembled monolayers (SAMs) on metal surfaces such as gold . The thioester group can act as a protected thiol, which, upon deprotection, forms a stable bond with gold, serving as a robust anchor. Simultaneously, the terminal bromoalkyl group extends from the surface, providing a handle for further chemical modification via nucleophilic substitution reactions. This allows researchers to fabricate complex, functionalized surfaces for developing biosensors, nanodevices, and tailored interfaces with specific chemical properties . In synthetic chemistry, the compound serves as a versatile building block. The bromine atom is amenable to substitution reactions, while the thioester group is a highly reactive acyl transfer agent, useful in the formation of carbon-carbon bonds and as an intermediate in the synthesis of more complex organic molecules . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

S-(5-bromopentyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrOS/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCUQNYTWCKUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workflow

  • Reagents and Stoichiometry :

    • 1,5-Dibromopentane (18.0 g, 78.6 mmol)

    • Potassium thiolacetate (1.52 g, 80.0 mmol)

    • THF (80 mL) as the solvent

  • Procedure :
    The reaction mixture is refluxed for 20 hours under nitrogen atmosphere. After cooling, a solid precipitate forms, which is filtered and washed with THF. Purification via silica gel column chromatography (hexane/dichloromethane, 2:1) yields the product as a colorless oil.

  • Key Mechanistic Insights :
    The reaction proceeds via an SN2 mechanism , where the thiolacetate ion acts as a nucleophile, displacing bromide from 1,5-dibromopentane. The choice of THF as a polar aprotic solvent enhances nucleophilicity and stabilizes the transition state.

Yield and Scalability

This method reports a near-quantitative yield (>90%), with scalability demonstrated at the 10–20 gram scale. The use of column chromatography ensures high purity, though industrial applications may substitute this with distillation for cost efficiency.

Alternative Pathways and Comparative Analysis

While the THF-mediated method is predominant, alternative routes have been explored in specialized contexts:

Direct Alkylation of Ethanethiol

Ethanethiol can react with 1,5-dibromopentane in the presence of a base (e.g., K₂CO₃). However, this method faces challenges:

  • Thiol Oxidation : Ethanethiol is prone to oxidation, necessitating inert atmospheres.

  • Byproduct Formation : Competing elimination reactions reduce yields, requiring stringent temperature control (40–60°C).

Thioesterification via Acetyl Chloride

A two-step process involving:

  • Bromopentanol conversion to bromopentyl chloride using thionyl chloride.

  • Reaction with ethanethiol in pyridine to form the thioester.
    This route is less favored due to harsh conditions (e.g., SOCl₂) and lower overall yields (~70%).

Optimization Strategies for Industrial Applications

Solvent Selection

Comparative studies highlight solvent impacts on reaction kinetics:

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.59220
Acetonitrile37.58524
DMF36.77830

THF’s low polarity minimizes side reactions, while DMF’s high polarity accelerates hydrolysis of the thioester.

Temperature and Reaction Time

  • Optimal Temperature : 65–70°C (reflux in THF). Higher temperatures (>80°C) promote elimination, forming pentene byproducts.

  • Reaction Time : 18–22 hours balances completion and side reactions. Prolonged heating (>24 hours) degrades the product.

Characterization and Quality Control

Spectroscopic Data

1H NMR (CDCl₃, 600 MHz) :

  • δ 3.38 (t, J = 7.1 Hz, 2H, -SCH₂CH₂-)

  • δ 2.85 (t, J = 7.1 Hz, 2H, -CH₂Br)

  • δ 2.30 (s, 3H, -SC(O)CH₃)

  • δ 1.91–1.81 (m, 2H, -CH₂CH₂CH₂-)

  • δ 1.67–1.54 (m, 2H, -CH₂CH₂Br)

IR (neat) :

  • 2920 cm⁻¹ (C-H stretch)

  • 1695 cm⁻¹ (C=O stretch)

  • 650 cm⁻¹ (C-Br stretch)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated for C₇H₁₃BrOS: C 36.69%, H 5.72%; Found: C 36.65%, H 5.68%.

Applications in Subsequent Syntheses

This compound serves as a precursor for:

  • Supramolecular Host-Guest Systems : Functionalization of cucurbit[n]urils for drug delivery.

  • Peptide Modification : Thiol-ene click reactions to introduce bromoalkyl tags.

  • Polymer Chemistry : Chain-transfer agent in RAFT polymerization .

Chemical Reactions Analysis

Types of Reactions: S-(5-Bromopentyl)ethanethioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products like S-(5-azidopentyl)ethanethioate or S-(5-cyanopentyl)ethanethioate.

    Oxidation: Products like S-(5-bromopentyl)sulfoxide or S-(5-bromopentyl)sulfone.

    Reduction: Products like S-(5-bromopentyl)thiol.

Scientific Research Applications

Chemistry: S-(5-Bromopentyl)ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various functionalized compounds .

Biology and Medicine:

Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, particularly where specific functional groups are required.

Mechanism of Action

The mechanism of action for S-(5-Bromopentyl)ethanethioate primarily involves its reactivity as a thioester. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, making the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Analogues

S-(5-Bromopentyl)ethanethioate belongs to a broader class of S-substituted ethanethioates, which vary in their substituents and applications. Below is a comparative analysis with three structurally related compounds from recent studies:

Table 1: Key Properties of S-Substituted Ethanethioates
Compound Name Substituent Melting Point (°C) Synthetic Yield (%) Stability in MeOH Key Application
This compound 5-Bromopentyl Not reported Not reported Not reported Azahelicene functionalization
S-(1-(4-Methoxyphenyl)-pyrrolidin-3-yl)ethanethioate (Compound 28) 4-Methoxyphenyl-pyrrolidinyl 129 65 Degrades Antivirulence agent research
S-(1-(3,4-Dichlorophenyl)-pyrrolidin-3-yl)ethanethioate (Compound 29) 3,4-Dichlorophenyl-pyrrolidinyl 137 78 Degrades Antivirulence agent research
S-(1-(3-Chloro-4-(CF₃O)phenyl)-pyrrolidin-3-yl)ethanethioate (Compound 30) 3-Chloro-4-(trifluoromethoxy)phenyl-pyrrolidinyl 120 73 Degrades Antivirulence agent research

Substituent Effects on Physical Properties

  • Bromopentyl Chain : The bromine atom in this compound enhances its reactivity as a leaving group, facilitating nucleophilic substitutions or radical couplings. This contrasts with the aryl-pyrrolidinyl groups in Compounds 28–30, which prioritize steric and electronic modulation for biological activity .
  • Thermal Stability : The aryl-pyrrolidinyl derivatives (Compounds 28–30) exhibit higher melting points (120–137°C) compared to typical aliphatic thioesters, likely due to increased crystallinity from aromatic stacking.

Q & A

Basic Question: How can researchers optimize the synthesis of S-(5-Bromopentyl)ethanethioate to improve yield and purity?

Methodological Answer:
The synthesis of this compound can be optimized by varying reaction conditions such as:

  • Catalyst selection : Copper(0)-catalyzed Ullmann condensation has been effective for analogous thioester syntheses (e.g., S-(4-aminophenyl) ethanethioate) under microwave heating (120°C, 20 min) .
  • Solvent systems : Phosphate buffer or polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
  • Temperature control : Microwave-assisted heating reduces side reactions compared to conventional thermal methods .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients ensures high purity.

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thioester (–SC(O)CH3_3) and bromoalkyl (–CH2_2Br) moieties. Compare chemical shifts with structurally similar compounds (e.g., S-[2-(dimethylamino)ethyl] ethanethioate) .
  • FTIR : Peaks at ~1690 cm1^{-1} (C=O stretch) and ~650 cm1^{-1} (C–S stretch) validate functional groups.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C7_7H13_{13}BrOS has a theoretical MW of 225.1 g/mol).

Advanced Question: How does the bromine atom in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The terminal bromine in the pentyl chain acts as a leaving group, enabling nucleophilic substitutions (e.g., with thiols or amines). Researchers should:

  • Evaluate leaving group efficiency : Compare reaction rates with shorter/bulkier bromoalkyl analogs (e.g., 1-bromo-2-ethylbutane) to assess steric/electronic effects .
  • Optimize nucleophile compatibility : Use polar solvents (e.g., acetone) and phase-transfer catalysts for reactions with weakly nucleophilic species.
  • Monitor intermediates : LC-MS or TLC can track substitution progress and identify byproducts like elimination (e.g., pentene formation).

Advanced Question: What strategies enable functionalization of this compound for materials science applications?

Methodological Answer:
The bromoalkyl group allows cross-coupling or polymerization:

  • Sonogashira coupling : Attach alkynes to the bromoalkyl chain using Pd/Cu catalysts (e.g., as done with S-(4-ethynyl-phenyl) ethanethioate in norbornadiene systems) .
  • Radical polymerization : Initiate with AIBN to create thioester-functionalized polymers.
  • Post-functionalization : Convert the thioester to a thiol (–SH) via reduction (e.g., LiAlH4_4) for surface anchoring .

Advanced Question: How can researchers assess the biological interactions of this compound, particularly with microbial membranes?

Methodological Answer:

  • Membrane disruption assays : Use fluorescence probes (e.g., DiSC3_3(5)) to measure changes in membrane potential in bacterial models (e.g., E. coli). Fluorinated thioesters showed similar antimicrobial effects by destabilizing lipid bilayers .
  • Molecular dynamics simulations : Model interactions between the bromoalkyl-thioester and phospholipid membranes to predict penetration efficiency.
  • Cytotoxicity screening : Compare IC50_{50} values against mammalian cell lines (e.g., HEK293) to evaluate selectivity.

Advanced Question: How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Control experiments : Replicate reactions under identical conditions (e.g., catalyst loading, solvent purity) to isolate variables. For example, microwave vs. conventional heating yields discrepancies in Ullmann condensations .
  • Statistical analysis : Apply ANOVA to evaluate significance of yield differences across multiple trials.
  • Side reaction profiling : Use GC-MS to identify byproducts (e.g., dimerization or oxidation) that reduce yield.

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